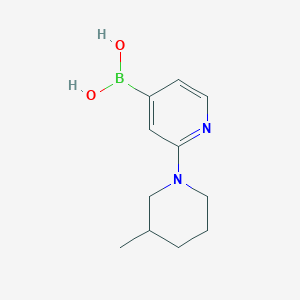
(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with a methyl group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid typically involves the coupling of a boronic acid derivative with a suitable piperidine and pyridine precursor. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased safety, reduced reaction times, and higher yields. These methods utilize packed columns and catalysts like Raney nickel to facilitate the reaction .
化学反应分析
Types of Reactions
(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
科学研究应用
(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of (2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes or receptors, thereby modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways .
相似化合物的比较
Similar Compounds
2-(3-Methylpiperidin-1-yl)pyridin-4-amine: This compound is structurally similar but lacks the boronic acid group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have different substituents and biological activities.
Uniqueness
The presence of the boronic acid group in (2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid makes it unique compared to similar compounds. This functional group allows for specific interactions with biological targets and provides versatility in chemical reactions, making it valuable in various research and industrial applications .
属性
分子式 |
C11H17BN2O2 |
|---|---|
分子量 |
220.08 g/mol |
IUPAC 名称 |
[2-(3-methylpiperidin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9,15-16H,2-3,6,8H2,1H3 |
InChI 键 |
DOTKPYQQAZNBHW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N2CCCC(C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


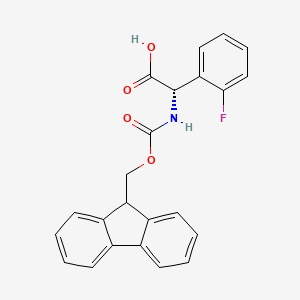
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088670.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)
![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)
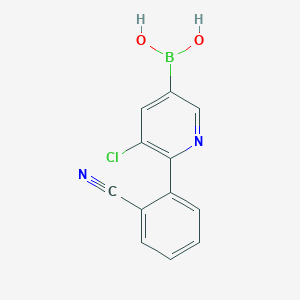
![1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088686.png)
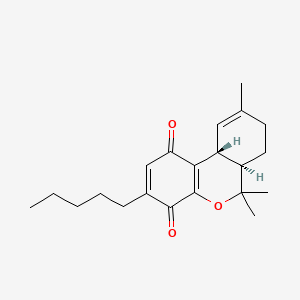
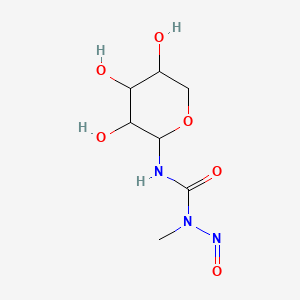
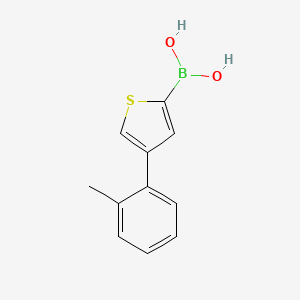
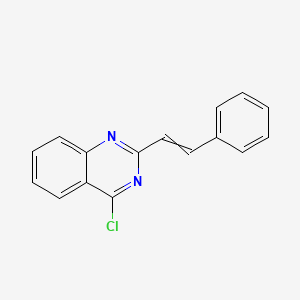
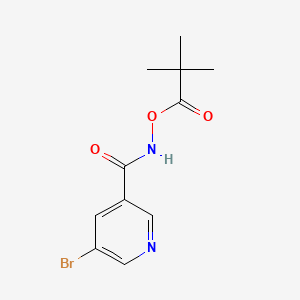
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088717.png)
